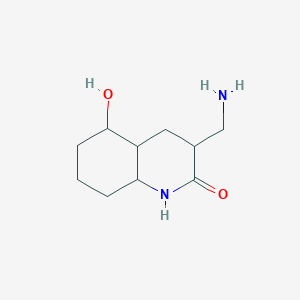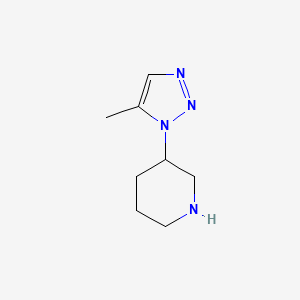![molecular formula C11H21NO B13157049 3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL](/img/structure/B13157049.png)
3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H19NO. This compound features a bicyclic structure, specifically a norbornane framework, which is known for its rigidity and stability. The presence of an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic alkene.
Hydroboration-Oxidation: Norbornene undergoes hydroboration-oxidation to form norbornanol.
Amination: The hydroxyl group of norbornanol is then converted to an amino group through a series of reactions involving tosylation followed by nucleophilic substitution with ammonia or an amine.
Alkylation: The final step involves the alkylation of the amino group with 2-bromo-2-methylpropan-1-ol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydroboration-oxidation and automated systems for amination and alkylation to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Tosyl chloride (TsCl) in pyridine for tosylation, followed by nucleophilic substitution with ammonia or amines.
Major Products
Oxidation: Formation of 3-oxo-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol.
Reduction: Formation of 3-methyl-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol.
Substitution: Formation of various amides or substituted amines.
科学研究应用
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
作用机制
The mechanism of action of 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its amino and hydroxyl groups, which can form hydrogen bonds and other interactions.
Pathways Involved: It may modulate biochemical pathways by acting as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and functional groups.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group but lacking the amino and methyl groups.
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol: Similar structure but without the methyl group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine: Contains a similar bicyclic framework with different substituents.
Uniqueness
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol is unique due to the combination of its bicyclic structure with both amino and hydroxyl functional groups, making it a versatile intermediate for various chemical reactions and applications.
属性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC 名称 |
3-amino-1-(2-bicyclo[2.2.1]heptanyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-7(6-12)11(13)10-5-8-2-3-9(10)4-8/h7-11,13H,2-6,12H2,1H3 |
InChI 键 |
LSZRPKNFDZYANR-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)C(C1CC2CCC1C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


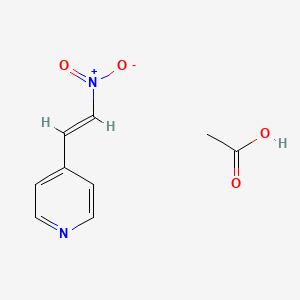
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)
![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)


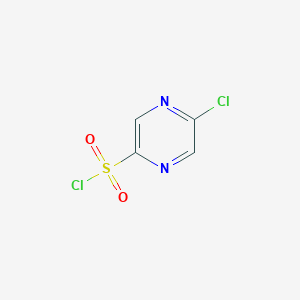
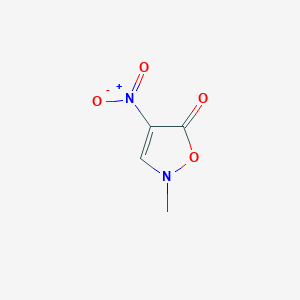
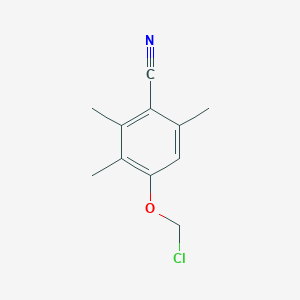
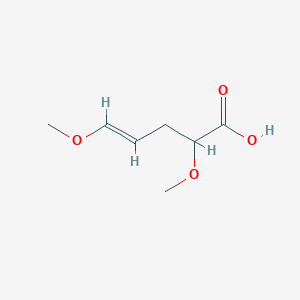
![1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)
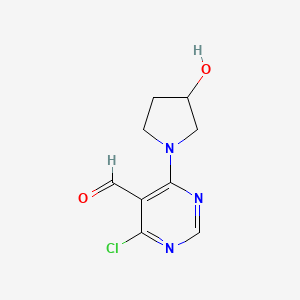
![(1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13157035.png)
